

Physical and chemical characteristics of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p-Menth-8-ene-1,2-diol

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p-Menth-8-ene-1,2-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol derived from limonene, is a compound of increasing interest in the scientific community, particularly for its potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of **p-Menth-8-ene-1,2-diol**, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Characteristics

p-Menth-8-ene-1,2-diol, also known as limonene-1,2-diol, exists as different stereoisomers, which can lead to variations in its physical properties. The data presented below is a summary of reported values for various isomers.

General Properties



Property	Value	Reference(s)
Molecular Formula	C10H18O2	[1][2]
Molecular Weight	170.25 g/mol	[1][2]
Appearance	Colorless to very slightly yellow oily liquid or solid	[3]
Odor	Cool minty aroma	[3]

Physicochemical Data

Property	Value	Reference(s)
Boiling Point	241.7 - 271 °C	[4][5]
Melting Point	72.5 - 132 °C (isomer dependent)	[4][5]
Density	0.920 - 1.035 g/cm ³ (predicted)	[3][4]
Refractive Index	1.493 - 1.499	[3]
Solubility	Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	[3][6]
LogP (o/w)	0.917 (estimated)	[4]

Spectral Data

While complete spectral data sets are often proprietary or found within extensive publications, the following table summarizes the key expected spectral characteristics for the identification of **p-Menth-8-ene-1,2-diol**.



Spectral Method	Key Features and Expected Peaks
¹ H NMR	Signals corresponding to methyl groups, methylene protons on the cyclohexane ring, a proton attached to a carbon bearing a hydroxyl group, and protons of the isopropenyl group.
¹³ C NMR	Resonances for ten carbon atoms, including those of the methyl and isopropenyl groups, the saturated cyclohexane ring, and two carbons bonded to hydroxyl groups.
Infrared (IR) Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ due to O-H stretching of the diol, C-H stretching bands around 2850-3000 cm ⁻¹ , and a band around 1645 cm ⁻¹ corresponding to the C=C stretching of the isopropenyl group.
Mass Spectrometry (MS)	The molecular ion peak (M+) at m/z 170. Fragmentation patterns would likely involve the loss of water (M+ - 18), a methyl group (M+ - 15), and other fragments characteristic of the pmenthane skeleton.

Experimental Protocols

The synthesis of **p-Menth-8-ene-1,2-diol** can be achieved through both microbial transformation and chemical synthesis.

Microbial Transformation of (R)-(+)-Limonene

This protocol is based on the biotransformation of limonene using fungal strains.

Objective: To produce (1S,2S,4R)-**p-Menth-8-ene-1,2-diol** from (R)-(+)-limonene.

Materials:

• Fungal strain (e.g., Colletotrichum nymphaeae, Gibberella cyanea)



- Potato-dextrose broth or other suitable fungal growth medium
- (R)-(+)-limonene
- Phosphate buffer (e.g., 20 mM, pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Shaker incubator
- Centrifuge
- Rotary evaporator
- Chromatography apparatus (for purification)

Procedure:

- Fungal Culture Preparation: Inoculate the selected fungal strain into a suitable liquid medium and incubate at an appropriate temperature (e.g., 27°C) with shaking until sufficient biomass is obtained.[3]
- Biomass Harvesting: Harvest the fungal biomass by centrifugation.
- Biotransformation: Resuspend the fungal biomass in a phosphate buffer. Add (R)-(+)-limonene to the biomass suspension (e.g., to a final concentration of 20 g/L).[3]
- Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 27°C) and agitation (e.g., 200 rpm) for a specified period (e.g., 72-192 hours).[2][3]
- Extraction: After incubation, extract the product from the culture medium using an organic solvent such as ethyl acetate.
- Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.



Purification: Purify the crude product by column chromatography to obtain pure p-Menth-8-ene-1,2-diol.

Workflow for Microbial Transformation:



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Fig. 1: Workflow for microbial synthesis.

Chemical Synthesis from (+)-Limonene Oxide

This protocol describes a general procedure for the synthesis of **p-Menth-8-ene-1,2-diol** via the hydrolysis of limonene oxide.

Objective: To synthesize **p-Menth-8-ene-1,2-diol** from (+)-limonene oxide.

Materials:

- (+)-Limonene oxide (a mixture of cis and trans isomers)
- Ethanol
- Lewis acid (e.g., lithium acetate)
- Amine (e.g., benzylmethylamine) optional, for synthesis of an intermediate
- · Chloroform or other suitable organic solvent
- Water
- Brine
- · Anhydrous magnesium sulfate
- Round bottom flask



- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: Dissolve (+)-limonene oxide in ethanol in a round-bottom flask.[5]
- Addition of Reagents: Add a Lewis acid to the solution. If proceeding through an amine adduct intermediate, the amine is then added dropwise.
- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50°C) for several hours (e.g., 16 hours).[5]
- Work-up: After the reaction is complete, remove the solvent under vacuum. Dissolve the resulting oil in an organic solvent like chloroform.
- Extraction: Wash the organic solution sequentially with water and brine.
- Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography or recrystallization to obtain pure **p-Menth-8-ene-1,2-diol**.

Logical Flow of Chemical Synthesis:



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Fig. 2: Key stages of chemical synthesis.

Biological Activity and Signaling Pathways



p-Menth-8-ene-1,2-diol has been reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized to act by modulating key inflammatory signaling pathways, similar to other structurally related monoterpenes.

Anti-inflammatory Effects

Monoterpenes, as a class of compounds, are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of critical signaling cascades within immune cells.

Postulated Signaling Pathway: Inhibition of NF-kB and MAPK Pathways

A plausible mechanism for the anti-inflammatory action of **p-Menth-8-ene-1,2-diol** involves the inhibition of the Nuclear Factor-kappa B (NF-кВ) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Description of the Pathway:

- Stimulus: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors).
- Upstream Signaling: This activation triggers a cascade of intracellular signaling events that lead to the activation of both the MAPK and NF-kB pathways.
- MAPK Pathway: The MAPK pathway involves a series of protein kinases (e.g., ERK, p38, JNK) that, upon activation, can phosphorylate and activate transcription factors.
- NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.
- Gene Expression: In the nucleus, activated transcription factors, including NF-κB, bind to the promoter regions of target genes, leading to the transcription and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).

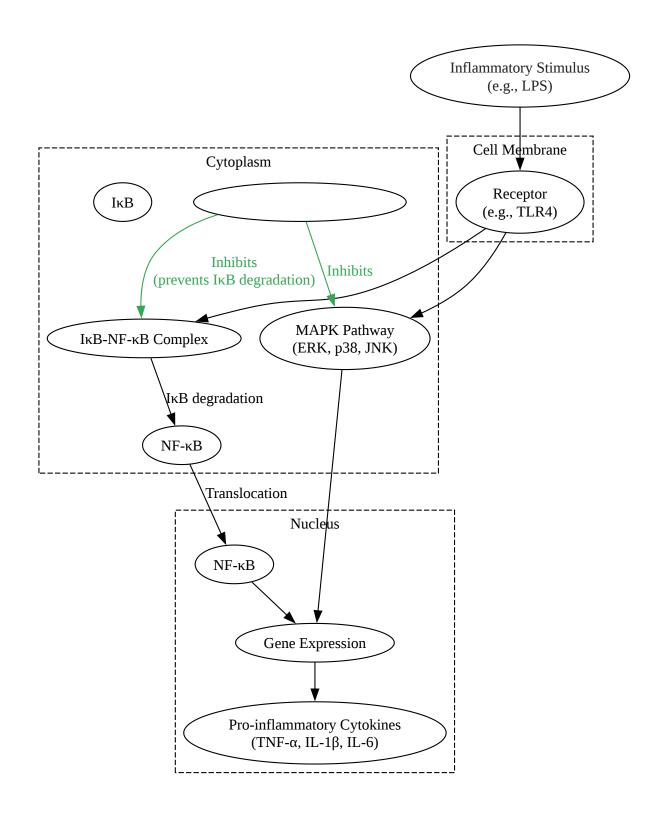
Foundational & Exploratory





• Inhibition by **p-Menth-8-ene-1,2-diol** (Hypothesized): It is proposed that **p-Menth-8-ene-1,2-diol** may interfere with this cascade by inhibiting the activation of key components of the MAPK and NF-kB pathways, thereby reducing the production of inflammatory mediators.





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- To cite this document: BenchChem. [Physical and chemical characteristics of p-Menth-8-ene-1,2-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023420#physical-and-chemical-characteristics-of-p-menth-8-ene-1-2-diol]

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